1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251672-68-0
VCID: VC4243593
InChI: InChI=1S/C22H17F2N5O/c1-14(15-8-10-17(23)11-9-15)26-22(30)20-21(16-5-4-12-25-13-16)29(28-27-20)19-7-3-2-6-18(19)24/h2-14H,1H3,(H,26,30)
SMILES: CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Molecular Formula: C22H17F2N5O
Molecular Weight: 405.409

1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1251672-68-0

Cat. No.: VC4243593

Molecular Formula: C22H17F2N5O

Molecular Weight: 405.409

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 1251672-68-0

Specification

CAS No. 1251672-68-0
Molecular Formula C22H17F2N5O
Molecular Weight 405.409
IUPAC Name 1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Standard InChI InChI=1S/C22H17F2N5O/c1-14(15-8-10-17(23)11-9-15)26-22(30)20-21(16-5-4-12-25-13-16)29(28-27-20)19-7-3-2-6-18(19)24/h2-14H,1H3,(H,26,30)
Standard InChI Key FGNDTVHKNVBLJZ-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4

Introduction

Structural Characteristics and Nomenclature

The compound features a 1,2,3-triazole core substituted at the 1-, 4-, and 5-positions with distinct aromatic and aliphatic groups:

  • 1-Position: 2-Fluorophenyl group, providing steric bulk and electron-withdrawing effects.

  • 4-Position: Carboxamide linkage to a 1-(4-fluorophenyl)ethyl moiety, introducing hydrophobicity and conformational flexibility.

  • 5-Position: Pyridin-3-yl ring, enhancing hydrogen-bonding capacity and solubility .

Molecular Formula and Weight

  • Formula: C₂₂H₁₇F₂N₅O

  • Molecular Weight: 413.41 g/mol

  • Key Functional Groups:

    • 1,2,3-Triazole ring (aromatic heterocycle)

    • Fluorinated phenyl groups (2-F and 4-F)

    • Pyridine nitrogen (basic site)

    • Carboxamide linkage (hydrogen-bond donor/acceptor) .

Synthetic Pathways and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC, a cornerstone of click chemistry :

  • Azide Preparation:

    • 2-Fluorophenyl azide synthesized from 2-fluoroaniline via diazotization and azide substitution.

  • Alkyne Component:

    • Ethyl propiolate derivatives functionalized with pyridin-3-yl groups.

  • Cycloaddition:

    • Reaction conditions: CuSO₄·5H₂O (catalyst), sodium ascorbate (reductant), THF/H₂O (1:1), 18h, RT .

Yield Optimization:

  • Temperature: 25–60°C (higher temperatures reduce reaction time but risk side reactions).

  • Solvent System: Polar aprotic solvents (DMF, DMSO) improve azide solubility but may necessitate purification .

Post-Cycloaddition Modifications

  • Carboxamide Formation:

    • Triazole-4-carboxylic acid intermediate activated using SOCl₂ or EDCI/HOBt.

    • Coupled with 1-(4-fluorophenyl)ethylamine under basic conditions (e.g., DIPEA in DCM) .

Pharmacological Profile and Mechanism

Target Engagement

Analogous triazole carboxamides exhibit potent pregnane X receptor (PXR) antagonism, with IC₅₀ values in the low nanomolar range :

  • Compound 85: Dual inverse agonist/antagonist (IC₅₀ = 0.48 μM inverse agonism; 4.1 μM antagonism).

  • Compound 89: Pure antagonist (IC₅₀ = 0.15 μM) .

Structural Determinants of Activity:

  • 3-tert-Butyl groups: Enhance hydrophobic interactions in PXR’s ligand-binding pocket.

  • Pyridine Nitrogen: Forms hydrogen bonds with Gln285 and Thr290 residues.

  • Fluorine Substituents: Improve metabolic stability and membrane permeability .

Physicochemical and ADMET Properties

PropertyValue/Description
logP2.8 (predicted)
Solubility0.05 mg/mL in PBS (pH 7.4)
**Plasma Protein Binding92% (albumin-dominated)
CYP450 InhibitionModerate CYP3A4 inhibition (IC₅₀ = 8 μM)
hERG InhibitionLow risk (IC₅₀ > 30 μM)

Key Observations:

  • High logP suggests lipophilicity, necessitating formulation with solubilizers (e.g., cyclodextrins).

  • Fluorine atoms reduce oxidative metabolism, prolonging half-life .

Comparative Analysis with Analogues

SPA70 Derivatives

SPA70 (sulfonyl-linked triazole) analogs show reduced PXR affinity compared to carboxamide-linked derivatives:

  • SPA70: Binding IC₅₀ = 0.65 μM vs. Compound 85 IC₅₀ = 0.21 μM .

  • Carboxamide Advantage: Improved hydrogen-bonding network with PXR’s AF-2 helix .

Pyridine vs. Pyrimidine Substitutions

  • Pyridin-3-yl: Enhances aqueous solubility (PSA = 69 Ų) vs. pyrimidine (PSA = 54 Ų) .

  • Meta-Substitution: Favors π-stacking with Phe288 in PXR’s binding pocket .

Future Directions and Challenges

Clinical Translation

  • Toxicity Profiling: Assess hepatotoxicity risks from fluorine metabolism (potential release of HF).

  • Formulation Strategies: Nanoemulsions or liposomes to address poor solubility.

Structural Optimization

  • Bioisosteric Replacement: Substitute pyridine with 1,2,4-oxadiazole to modulate logP .

  • PEGylation: Introduce polyethylene glycol chains to improve pharmacokinetics.

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